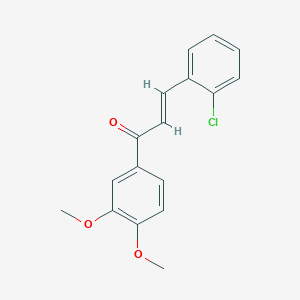

(e)-2-Chloro-3',4'-dimethoxychalcone

Description

Overview of Chalcones as Privileged Bioactive Scaffolds in Medicinal Chemistry

Chalcones are recognized as "privileged scaffolds" in medicinal chemistry due to their relatively simple structure that can interact with a wide array of biological targets. mdpi.com This structural versatility allows for numerous modifications, leading to a broad spectrum of pharmacological activities. nih.gov Natural and synthetic chalcones have demonstrated a wide range of biological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. researchgate.netnih.gov

The presence of the α,β-unsaturated ketone moiety is a key feature responsible for many of the observed biological activities, as it can react with nucleophilic groups in biological molecules. mdpi.com The trans-isomer of chalcones is generally more thermodynamically stable and is the focus of much of the research in this field. aip.org

Rationale for Advanced Research on Substituted Chalcone (B49325) Derivatives

The core chalcone structure provides a template for the synthesis of a vast number of derivatives with potentially enhanced or novel biological activities. nih.gov Researchers systematically modify the two aromatic rings (designated as ring A and ring B) with various substituents to explore structure-activity relationships (SAR). These substitutions can influence the compound's electronic properties, lipophilicity, and steric factors, which in turn can affect its interaction with biological targets.

For instance, the introduction of halogen atoms, such as chlorine, into the chalcone structure has been shown to enhance antimicrobial and anticancer activities. mdpi.com Similarly, the presence and position of methoxy (B1213986) groups can significantly impact the biological profile of a chalcone. nih.gov Studies on various methoxychalcones have revealed their potential as antifungal, antibacterial, and antiproliferative agents. nih.gov The investigation of these substituted derivatives is a crucial area of research aimed at developing new therapeutic agents with improved efficacy and selectivity.

Specific Research Focus: (E)-2-Chloro-3',4'-dimethoxychalcone as a Target Compound in Academic Investigations

The compound (E)-2-Chloro-3',4'-dimethoxychalcone represents a specific target for academic investigation due to the combination of a chlorine atom and two methoxy groups on its chalcone backbone. The " (E)" designation refers to the trans configuration of the double bond in the enone linker. The "2-Chloro" indicates a chlorine atom on the B-ring, while the "3',4'-dimethoxy" specifies the positions of two methoxy groups on the A-ring.

The rationale for focusing on this particular substitution pattern is based on the known bioactivities of related compounds. For example, studies on other chlorinated chalcones have demonstrated their potential as antimicrobial agents. mdpi.com Likewise, various dimethoxy-substituted chalcones have been investigated for their cytotoxic effects against cancer cell lines. nih.govnih.gov

Academic research on a specific compound like (E)-2-Chloro-3',4'-dimethoxychalcone would typically involve its chemical synthesis, often via a Claisen-Schmidt condensation, followed by structural characterization using techniques such as NMR and mass spectrometry. Subsequent investigations would likely explore its biological activities, for example, by screening it against various cancer cell lines or microbial strains. The data obtained from such studies contribute to the broader understanding of how specific substituents influence the pharmacological properties of the chalcone scaffold.

While detailed research findings specifically for (E)-2-Chloro-3',4'-dimethoxychalcone are not extensively published, the table below illustrates the type of data generated from studies on structurally similar chalcone derivatives.

| Compound Name | Synthesis Method | Biological Activity Studied | Key Findings |

| 2'-hydroxy-5'-chloro-3,4-dimethoxychalcone | Claisen-Schmidt condensation | Toxicity | Exhibited an LC50 value of 974.99 µg/mL in a Brine Shrimp Lethality Test. aip.orgaip.orgresearchgate.net |

| 2',5'-Dimethoxychalcone | Not specified | Antiproliferative | Displayed potent antiproliferative effects against C-33A, A-431, and MCF-7 cancer cell lines with IC50 values from 7.7 to 9.2 μM. nih.gov |

| 4-chloro-2′-hydroxychalcone | Chemical Synthesis | Antimicrobial | Showed significant inhibition of Escherichia coli, Staphylococcus aureus, and Candida albicans. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-20-16-10-8-13(11-17(16)21-2)15(19)9-7-12-5-3-4-6-14(12)18/h3-11H,1-2H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDJSQKNDLOBLB-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 2 Chloro 3 ,4 Dimethoxychalcone

Conventional Synthetic Routes

Conventional methods for synthesizing chalcones have been well-established for over a century and are characterized by their procedural simplicity, typically involving base or acid catalysis in a suitable solvent.

Claisen-Schmidt Condensation Protocols for Chalcone (B49325) Backbone Construction

The Claisen-Schmidt condensation is the most traditional and widely used method for synthesizing chalcones. saudijournals.com This reaction is a type of crossed aldol (B89426) condensation that occurs between an aromatic aldehyde (in this case, 2-chlorobenzaldehyde) and a ketone (3',4'-dimethoxyacetophenone) in the presence of a base or acid catalyst. wikipedia.orgnih.gov

The base-catalyzed variant is most common, typically employing strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a polar protic solvent such as ethanol (B145695). propulsiontechjournal.comresearchgate.net The reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone intermediate readily yields the α,β-unsaturated chalcone backbone. magritek.com The general procedure involves dissolving the reactants in ethanol, followed by the addition of an aqueous solution of the base. tsijournals.com The mixture is often stirred at room temperature for several hours. nijophasr.net The chalcone product, being less soluble, often precipitates from the reaction mixture and can be isolated by simple filtration. propulsiontechjournal.com

The choice of catalyst and reaction conditions can influence the reaction rate and yield. For instance, studies on related chlorochalcones have shown that the position of the chlorine atom on the benzaldehyde (B42025) ring significantly affects the reaction rate, with ortho-substitution (as in 2-chlorobenzaldehyde) leading to a higher initial reaction rate compared to meta- or para-substitution. taylorfrancis.com

Table 1: Common Catalysts and Solvents in Conventional Claisen-Schmidt Condensation

| Catalyst | Solvent | Typical Conditions | Yield Range (for related chalcones) | Reference |

|---|---|---|---|---|

| Sodium Hydroxide (NaOH) | Ethanol | Room Temperature, 1-24h | 50-90% | propulsiontechjournal.comresearchgate.netrasayanjournal.co.in |

| Potassium Hydroxide (KOH) | Ethanol | Room Temperature to 70°C, 2-24h | 32-97% | nih.govnijophasr.net |

Aldol Condensation Variants in Chalcone Synthesis

The Claisen-Schmidt condensation is a specific variant of the broader aldol condensation. wikipedia.org While base-catalyzed reactions are prevalent, acid-catalyzed aldol condensations can also be employed for chalcone synthesis. ufms.br In this approach, a Lewis acid or a protic acid is used as the catalyst. ufms.br For example, p-toluenesulfonic acid has been used to catalyze the condensation of vanillin (B372448) with various acetophenones in methanol. ufms.br The reaction mechanism under acidic conditions involves the protonation of the carbonyl group of the aldehyde, making it more electrophilic and susceptible to attack by the enol form of the ketone.

However, for many standard chalcone syntheses, the base-catalyzed Claisen-Schmidt protocol remains the preferred method due to its reliability, milder conditions, and often higher yields compared to acid-catalyzed alternatives, which can sometimes lead to side reactions. saudijournals.comnih.gov

Advanced Synthetic Approaches

In response to the demand for faster, more efficient, and environmentally friendly chemical processes, several advanced synthetic methodologies have been applied to chalcone synthesis. rjpn.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. globalresearchonline.net Compared to conventional heating, which can require reaction times of several hours to a full day, microwave irradiation can often reduce the synthesis time to just a few minutes. globalresearchonline.netasianpubs.orgscholarsresearchlibrary.com This rapid heating, combined with the use of solvents with high dielectric constants or solvent-free conditions, leads to a significant increase in reaction rates. scholarsresearchlibrary.com

For chalcone synthesis, a mixture of the aldehyde and ketone, often with a solid catalyst like anhydrous potassium carbonate (K2CO3), can be irradiated in a microwave oven. researchgate.netrasayanjournal.co.in This method not only dramatically shortens the reaction time but also frequently results in higher product yields and cleaner products, simplifying the purification process. asianpubs.orgekb.eg The efficiency of microwave-assisted synthesis makes it an attractive alternative to time-consuming conventional methods. globalresearchonline.netasianpubs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Chalcones

| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 12 - 24 hours | 50 - 90% | Simple setup | globalresearchonline.netasianpubs.org |

Solvent-Free Synthesis Techniques

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. frontiersin.org Solvent-free, or solid-state, synthesis offers a significant step in this direction. For chalcone synthesis, this is often achieved by grinding the reactants (aldehyde and ketone) together with a solid base catalyst, such as solid NaOH or KOH, using a mortar and pestle. researchgate.netnih.gov

This mechanochemical approach has been shown to produce quantitative yields of chalcones in very short reaction times, often within minutes. nih.gov The absence of a solvent minimizes waste, reduces environmental impact, and can simplify product isolation, as the crude product can often be purified by simple washing or recrystallization. researchgate.net This technique is particularly effective and represents a simple, efficient, and environmentally benign alternative to traditional solution-phase synthesis. researchgate.netnih.gov

Green Chemistry Approaches in Chalcone Synthesis

Beyond solvent-free and microwave-assisted methods, other green chemistry principles are actively applied to chalcone synthesis. rjpn.orgnih.gov These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency. rjpn.orgfrontiersin.org

One key strategy is the use of more environmentally benign catalysts. For example, anhydrous potassium carbonate (K2CO3) can be used as a mild, non-toxic, and inexpensive alternative to caustic bases like NaOH and KOH in Claisen-Schmidt condensations, making the process more eco-friendly. researchgate.netrasayanjournal.co.in Another approach involves using biocatalysts or exploring the use of greener solvents like water or glycerol, although the synthesis of (E)-2-Chloro-3',4'-dimethoxychalcone in these specific green solvents is less commonly documented than solvent-free methods. propulsiontechjournal.comrjpn.org The combination of these strategies, such as a solvent-free reaction using a mild catalyst under microwave irradiation, represents a highly efficient and sustainable route for the synthesis of chalcones. frontiersin.org

Catalytic Systems and Reaction Conditions

The synthesis of (E)-2-Chloro-3',4'-dimethoxychalcone is achieved through the Claisen-Schmidt condensation, a crossed-aldol condensation between an aromatic aldehyde and a ketone. nih.govmagritek.com In this specific case, the reactants are 2-chlorobenzaldehyde (B119727) and 3',4'-dimethoxyacetophenone. The reaction can be effectively catalyzed by either bases or acids, with the choice of catalyst influencing reaction conditions and outcomes.

Base-Catalyzed Reactions (e.g., NaOH, KOH)

Base-catalyzed Claisen-Schmidt condensation is the most prevalent and conventional method for synthesizing chalcones due to its reliability and operational simplicity. researchgate.net The mechanism involves the deprotonation of the α-carbon of the ketone (3',4'-dimethoxyacetophenone) by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a reactive enolate ion. magritek.comyoutube.com This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde (2-chlorobenzaldehyde). The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated (E)-2-Chloro-3',4'-dimethoxychalcone. youtube.com

The reaction is typically carried out in a polar protic solvent, most commonly ethanol or methanol, which can dissolve both the reactants and the catalyst. researchgate.netresearchgate.net The base is usually added as an aqueous solution to the ethanolic mixture of the aldehyde and ketone. researchgate.net These reactions are often performed at room temperature and may require several hours to proceed to completion, which is frequently indicated by the formation of a solid precipitate. researchgate.netresearchgate.net In some instances, solvent-free methods using solid NaOH and grinding the reactants in a mortar and pestle have also proven effective for chalcone synthesis, highlighting a green chemistry approach. rsc.org

Table 1: Typical Conditions for Base-Catalyzed Synthesis of Chalcones

| Parameter | Condition | Source(s) |

| Ketone | 3',4'-Dimethoxyacetophenone | - |

| Aldehyde | 2-Chlorobenzaldehyde | - |

| Catalyst | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | magritek.comresearchgate.net |

| Solvent | Ethanol | researchgate.netresearchgate.net |

| Temperature | Room Temperature | researchgate.net |

| Reaction Time | Several hours (e.g., 2-24 hours) | researchgate.netresearchgate.net |

| Work-up | Poured into crushed ice/water, acidified (e.g., with HCl) | researchgate.net |

Acid-Catalyzed Reactions (e.g., H2SO4, BF3.Et2O)

While less common than base catalysis for simple chalcones, acid-catalyzed condensation provides an alternative synthetic route. magritek.com In this method, a protic acid like sulfuric acid (H2SO4) or a Lewis acid such as boron trifluoride etherate (BF3.Et2O) can be employed as the catalyst. The acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to attack by the enol form of the ketone. Similar to the base-catalyzed route, the reaction culminates in a dehydration step to form the final α,β-unsaturated ketone.

Lewis acids like BF3.Et2O have been utilized as efficient condensing agents in chalcone synthesis. This approach can offer advantages in specific cases, potentially leading to high yields and regioselectivity. The reaction conditions, such as solvent and temperature, would be adapted for the specific acid catalyst used.

Purification and Isolation Strategies in Chalcone Synthesis

Following the synthesis, the crude (E)-2-Chloro-3',4'-dimethoxychalcone product contains unreacted starting materials, by-products, and the catalyst, which must be removed. A combination of chromatographic and non-chromatographic techniques is employed to achieve high purity.

Chromatographic Purification Techniques (e.g., Column Chromatography, TLC)

Chromatographic methods are essential for the purification of chalcones.

Thin-Layer Chromatography (TLC): TLC is a critical analytical tool used throughout the synthesis and purification process. It is used to monitor the progress of the reaction by observing the disappearance of starting material spots and the appearance of the product spot. researchgate.net Furthermore, TLC is invaluable for developing an optimal solvent system (eluent) for column chromatography by assessing the separation of the product from impurities. researchgate.net For chalcones, the stationary phase is typically silica (B1680970) gel, and spots are visualized under UV light. rsc.org

Column Chromatography: For preparative scale purification, column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A carefully selected eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), is passed through the column. The components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, allowing for the separation and collection of the pure chalcone fractions.

Table 2: Typical Parameters for Chromatographic Purification of Chalcones

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose | Source(s) |

| TLC | Silica Gel F254 | Hexane/Ethyl Acetate mixtures | Reaction monitoring, solvent system optimization | rsc.orgresearchgate.net |

| Column Chromatography | Silica Gel (60-120 or 230-400 mesh) | Hexane/Ethyl Acetate gradient | Isolation of pure product | - |

Recrystallization Methods

Recrystallization is a powerful and widely used technique for the final purification of the solid chalcone product obtained after initial work-up or column chromatography. researchgate.net The principle involves dissolving the crude solid in a minimum amount of a suitable hot solvent, in which the chalcone is soluble at high temperatures but less soluble at low temperatures. As the solution cools slowly, the solubility of the chalcone decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor).

The choice of solvent is critical for successful recrystallization. Ethanol is a commonly used and effective solvent for purifying chalcones. researchgate.net After crystallization, the pure product is collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. The purity of the recrystallized product can be confirmed by its sharp melting point and by analytical techniques like TLC.

Structural Characterization and Spectroscopic Elucidation of E 2 Chloro 3 ,4 Dimethoxychalcone

Advanced Spectroscopic Techniques for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of (E)-2-Chloro-3',4'-dimethoxychalcone is expected to exhibit distinct signals corresponding to the aromatic protons, the vinylic protons of the α,β-unsaturated system, and the methoxy (B1213986) group protons. The two methoxy groups (at C3' and C4') would likely appear as sharp singlets around 3.8-4.0 ppm. The aromatic protons on the dimethoxy-substituted ring and the chloro-substituted ring would resonate in the downfield region, typically between 6.8 and 8.0 ppm, with their splitting patterns revealing their substitution arrangement. The vinylic protons (H-α and H-β) are particularly diagnostic. Due to the electron-withdrawing effect of the carbonyl group, the H-β proton is expected to be deshielded and appear at a higher chemical shift compared to the H-α proton. A large coupling constant (J value) of approximately 15-16 Hz between these two protons would be indicative of their trans relationship, confirming the E-configuration of the double bond. rasayanjournal.co.inmagritek.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) is typically the most deshielded, appearing in the range of 185-195 ppm. The carbons of the aromatic rings would generate a series of signals between approximately 110 and 155 ppm. The carbons of the α,β-unsaturated system are expected around 120-145 ppm. The methoxy carbons would show characteristic signals in the upfield region, typically around 55-60 ppm.

| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -OCH₃ (C3') | ~3.9 (s) | ~56.0 |

| -OCH₃ (C4') | ~3.9 (s) | ~56.1 |

| H-α | ~7.4 (d, J=15.5) | ~121.6 |

| H-β | ~7.8 (d, J=15.5) | ~145.5 |

| Aromatic-H | ~6.9 - 8.1 (m) | ~110 - 155 |

| C=O | - | ~189.3 |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For (E)-2-Chloro-3',4'-dimethoxychalcone, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. rasayanjournal.co.in

The fragmentation pattern in the mass spectrum would likely involve cleavage at the bonds adjacent to the carbonyl group and within the chalcone (B49325) backbone. Common fragmentation pathways for chalcones include the retro-Diels-Alder type cleavage of the enone system, leading to fragments corresponding to the substituted benzoyl and styryl moieties. For this specific compound, fragments corresponding to the 2-chlorobenzoyl cation and the 3,4-dimethoxystyrene (B140838) radical cation, or their respective counterparts, would be expected. The fragmentation of chalcone flavonoids often involves the separation of the A and B rings. researchgate.net

| m/z | Interpretation |

|---|---|

| [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the characteristic chlorine isotope pattern |

| Fragments | Resulting from cleavage of the A and B rings and the enone bridge |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of (E)-2-Chloro-3',4'-dimethoxychalcone would display characteristic absorption bands confirming its key structural features. A strong absorption peak is expected in the region of 1650-1680 cm⁻¹, which is characteristic of the stretching vibration of the α,β-unsaturated ketone (C=O) group. miamioh.edu The presence of the carbon-carbon double bond (C=C) of the enone system would likely show a stretching vibration band around 1590-1640 cm⁻¹. miamioh.edu

The aromatic rings would give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. miamioh.edu The C-O stretching vibrations of the methoxy groups are expected to appear as strong bands in the fingerprint region, typically between 1020 and 1275 cm⁻¹. The presence of the C-Cl bond would be indicated by a stretching vibration in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100-3000 | Aromatic C-H Stretch |

| ~2960-2850 | Aliphatic C-H Stretch (of -OCH₃) |

| ~1660 | C=O Stretch (α,β-unsaturated ketone) |

| ~1600 | C=C Stretch (alkene and aromatic) |

| ~1260, ~1025 | C-O Stretch (methoxy groups) |

| ~800-600 | C-Cl Stretch |

Stereochemical Aspects: E-configuration Analysis of the α,β-Unsaturated Ketone Moiety

The stereochemistry of the α,β-unsaturated ketone moiety is a critical aspect of the structure of (E)-2-Chloro-3',4'-dimethoxychalcone. The designation '(E)' (from the German entgegen, meaning opposite) signifies that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the 2-chlorophenyl group and the 3',4'-dimethoxyphenylacetyl group are on opposite sides of the C=C double bond.

Exploration of Structure Activity Relationships Sar in E 2 Chloro 3 ,4 Dimethoxychalcone and Its Derivatives

Influence of Halogen Substituents on Biological Activities

The presence and position of halogen substituents on the chalcone (B49325) scaffold are known to significantly modulate biological activity. In the case of (E)-2-Chloro-3',4'-dimethoxychalcone, the chlorine atom on ring A is a key feature. Generally, the inclusion of a chlorine atom can enhance the biological efficacy of a molecule. researchgate.neteurochlor.org This is often attributed to an increase in lipophilicity, which can facilitate the molecule's ability to cross cell membranes and interact with lipophilic domains within target proteins. researchgate.netresearchgate.net The electron-withdrawing nature of chlorine also affects the electronic properties of the aromatic ring, potentially influencing binding interactions with biological targets. researchgate.net

Structure-activity relationship studies on various chalcones have shown that electron-withdrawing groups, such as chlorine, in the B ring are favorable for cytotoxic effects in several tumor cell lines. researchgate.net Research indicates that the position of the halogen is crucial, with ortho- and para-halogenated derivatives often showing superior antiproliferative effects compared to their meta-substituted counterparts. researchgate.net Halogenation, particularly with electron-withdrawing groups like chlorine and fluorine, has been identified as a highly influential modification for enhancing anti-cancer activity. researchgate.net Furthermore, the C-Cl bond's properties can render the adjacent carbon more electrophilic, potentially increasing reactivity with nucleophilic residues in target enzymes or proteins. researchgate.net The introduction of chlorine can also prevent metabolic hydroxylation at the site of substitution, which in some cases can lead to metabolites with weakened activity. researchgate.net

Comparative studies highlight the nuanced role of different halogens. While chlorine is effective, some research on other molecular scaffolds has shown that biological activity can increase with the atomic mass of the halogen substituent, suggesting that bromine or iodine could also be potent alternatives. rsc.org

Table 1: Effect of Halogen Substitution on Chalcone Activity This table illustrates how different halogen substituents and their positions on the chalcone core can influence biological outcomes, as reported in various studies.

| Chalcone Series | Halogen Substituent | Position | Observed Biological Activity | Reference |

| General Chalcones | Chlorine, Fluorine | Ring B | Enhanced anti-cancer activity | researchgate.net |

| General Chalcones | Chlorine | Ortho, Para | Superior antiproliferative effects vs. meta | researchgate.net |

| Phenylpropanoids | Chlorine | General | Increased lipophilicity and protein interaction | researchgate.netresearchgate.net |

| Cobalt Bis(dicarbollide) | F, Cl, Br, I | General | Activity improves with increasing atomic mass (I > Br > Cl > F) | rsc.org |

Role of Dimethoxy Substitution Pattern on Research Outcomes

The 3',4'-dimethoxy substitution pattern on ring B of the chalcone is a critical determinant of its biological activity, particularly in the context of anticancer research. nih.gov Methoxy (B1213986) groups are frequently associated with potent anticancer properties, and their number and position significantly influence the mechanism of action. nih.gov For instance, the presence of methoxy groups has been shown to enhance the inhibition of targets like tubulin and ATP-binding cassette (ABC) transporters such as ABCG2, which are involved in multidrug resistance. nih.gov

Specifically, the substitution of the aldehyde-derived ring (ring B) with two methoxy groups at the 3' and 4' positions is often favorable for ABCG2 inhibitory activity. nih.gov In contrast, some studies have found that substituting the acetophenone-derived ring (ring A) with two methoxy groups can lead to a decrease in activity. nih.gov This highlights the positional importance of these functional groups.

The electronic and steric properties of the dimethoxy groups are key to their function. When compared to their hydroxyl counterparts, methoxy groups confer different properties. For example, studies on antioxidant activity have shown that chalcones with 3,4-dihydroxy substitutions are potent direct radical scavengers, whereas the corresponding 3,4-dimethoxy derivatives are inactive in this regard. nih.gov This suggests that the 3',4'-dimethoxy pattern of the title compound may direct its activity away from direct antioxidant effects and towards other mechanisms, such as the inhibition of specific enzymes or signaling pathways. nih.govmdpi.com The phytotoxic chalcone Heliannone A, which features a 3',4'-dimethoxy pattern on one of its rings, further underscores the biological relevance of this substitution. researchgate.net

Table 2: Influence of Methoxy vs. Hydroxy Substitution on Chalcone Activity This table compares the biological activities of chalcones with methoxy and hydroxy groups, demonstrating how this substitution choice directs the compound's function.

| Chalcone Type | Substitution Pattern | Observed Activity | Mechanism/Comment | Reference |

| (E)-3,4-dimethoxychalcones | 3,4-dimethoxy | No direct cytoprotection against H₂O₂ | Inactive as direct radical scavengers | nih.gov |

| (E)-3,4-dihydroxychalcones | 3,4-dihydroxy | Potent cytoprotection against H₂O₂ | Act as direct radical scavengers | nih.govmdpi.com |

| Quinazoline Chalcones | 3,4-dimethoxy on aldehyde ring | Favorable for ABCG2 inhibition | Important for overcoming multidrug resistance | nih.gov |

| General Chalcones | Methoxy groups | Favorable for tubulin inhibition | Binds to the colchicine (B1669291) binding site to disrupt microtubule formation | nih.gov |

Impact of Chalcone Backbone Modifications on Research Activities

The core structure of a chalcone is the α,β-unsaturated ketone system (an enone), which connects the two aromatic rings. nih.gov This backbone is not merely a linker but is fundamentally involved in the molecule's biological activity. nih.gov The reactivity of this system, particularly its function as a Michael acceptor, allows it to form covalent bonds with nucleophilic residues, such as the sulfhydryl groups of cysteine in proteins. nih.gov This interaction is considered a primary mechanism for the numerous biological properties exhibited by chalcones, including their anticancer effects. nih.gov

The geometry of the chalcone backbone is also critical. Chalcones exist as cis and trans isomers, with the trans isomer being the more thermodynamically stable and typically more active form. nih.gov Beyond this, the rotational conformation around the single bonds (s-cis vs. s-trans) can influence how the molecule fits into a target's binding site. Research using conformationally restricted mimics, such as isoxazoles, has been employed to determine the likely active conformation. nih.govsphinxsai.com These studies suggest that for anti-invasive activity, the active conformation of chalcones more closely resembles the planar s-trans geometry. nih.gov

Modifications that alter the enone system have a profound impact. For instance, saturation of the α,β-double bond to create a dihydrochalcone (B1670589) removes the Michael acceptor functionality and alters the planarity of the molecule. mdpi.com Comparing the activity of a chalcone to its dihydro-derivative is a common strategy to determine the importance of the unsaturated backbone for a specific biological effect. mdpi.com Such modifications often lead to a significant reduction or complete loss of activity, confirming the crucial role of the reactive enone system.

Comparative SAR Studies with Related Chalcone Scaffolds

To fully understand the SAR of (E)-2-Chloro-3',4'-dimethoxychalcone, it is valuable to compare it with related chalcone scaffolds that feature different substitution patterns or have been modified into hybrid structures. These comparisons provide a broader context for the importance of each structural element.

Researchers have extensively explored replacing the phenyl rings with various heterocyclic systems. For example, replacing a phenyl ring with a 2-thienyl or a 3-quinolinyl residue has, in some series, led to more potent compounds. nih.gov This indicates that the electronic properties and hydrogen-bonding capabilities of heterocycles can offer advantages over a simple substituted phenyl ring.

Another area of exploration is the creation of hybrid molecules where the chalcone scaffold is fused or linked to another pharmacologically active moiety. Examples include:

Chalcone-coumarin hybrids: These have demonstrated significant cytotoxic activity against liver and leukemia cancer cells. nih.gov

Indole-chalcone derivatives: These have shown potent antiproliferation activity across a wide range of cancer cell lines. nih.gov

Chalcone-triazole hybrids: Certain derivatives have been identified as potent tubulin polymerization inhibitors. nih.gov

Chalcone-Schiff base hybrids: These have also been investigated for their anticancer potential. researchgate.net

Comparative studies of substitution patterns on the aromatic rings are also revealing. For instance, in one study comparing different B-ring substitutions on a conformationally restricted scaffold, a 3,4,5-trimethoxyphenyl group was generally more favorable for antiproliferative activity than a 4-chlorophenyl group. nih.gov This highlights that while a chloro-substituent can be beneficial, the combined electronic and steric effects of multiple methoxy groups can sometimes be superior. These comparative analyses are crucial for rational drug design, allowing medicinal chemists to select the most promising scaffolds and substituents for developing novel therapeutic agents. nih.govnih.gov

Table 3: Comparative Activity of Different Chalcone Scaffolds This table summarizes the biological activities of various chalcone scaffolds and hybrids, providing a comparative perspective.

| Scaffold Type | Key Structural Feature | Reported Activity/Target | Reference |

| Indole-Chalcone Hybrid | Fused indole (B1671886) and chalcone motifs | Potent antiproliferation (nM range) | nih.gov |

| Chalcone-Coumarin Hybrid | Linked chalcone and coumarin | Cytotoxicity (µM range), apoptosis induction | nih.gov |

| Chalcone-1,2,3-Triazole Hybrid | Linked via a triazole ring | Tubulin polymerization inhibitor | nih.gov |

| Thienyl-Chalcone | Phenyl ring replaced by thiophene | Potent ABCG2 inhibition | nih.gov |

| Quinolinyl-Chalcone | Phenyl ring replaced by quinoline | Potent ABCG2 inhibition | nih.gov |

| Conformationally Restricted Chalcone | 3,4,5-trimethoxyphenyl B-ring | More favorable than 4-chlorophenyl B-ring for antiproliferative activity | nih.gov |

In Vitro Biological Activity Assessment of E 2 Chloro 3 ,4 Dimethoxychalcone

In Vitro Cytotoxic Activity Against Cancer Cell Lines

Chalcones are recognized for their potential as anticancer agents, with their mechanism of action often involving the inhibition of various molecular targets that regulate cellular proliferation, migration, and survival. rasayanjournal.co.in The presence of substituents such as methoxy (B1213986) groups and halogens on the aromatic rings can significantly influence their cytotoxic efficacy.

Antiproliferative Effects on Specific Cancer Cell Models (e.g., HeLa, MCF-7, T47D, WiDr, Lung Cancer Cell Lines)

The antiproliferative effects of various chalcone (B49325) derivatives have been evaluated against a range of human cancer cell lines. While specific data for (E)-2-Chloro-3',4'-dimethoxychalcone is not extensively detailed in the available literature, studies on closely related chloro- and methoxy-substituted chalcones provide valuable insights into the potential activity of this compound class.

In a study evaluating a series of synthetic chloro chalcones, specific derivatives demonstrated significant activity against several cancer cell lines. For instance, one chalcone derivative, referred to as chalcone 3 in the study, exhibited high activity against the breast cancer cell lines MCF-7 and T47D. rasayanjournal.co.in Another derivative, chalcone 4, was highly active against the cervical cancer cell line HeLa and the colorectal cancer cell line WiDr. rasayanjournal.co.in The research highlighted that the presence of a methoxy substituent on the chalcone structure tended to increase their anticancer activity. rasayanjournal.co.in

With regard to lung cancer, various chalcone derivatives have shown inhibitory effects. For example, Licochalcone A, a flavonoid isolated from Glycyrrhiza uralensis, significantly suppressed the viability of human lung cancer cell lines A549 and H460 in a dose-dependent manner. nih.gov Another novel chalcone, 2'-hydroxy-4',5'-dimethoxychalcone (B1253414) (HDMC), was found to induce apoptosis in different non-small cell lung cancer cells. nih.gov These findings underscore the potential of the chalcone scaffold in the development of new agents for lung cancer treatment.

A series of alkoxylated chalcones were synthesized and evaluated for their anticancer activities against five human cancer cell lines, including HepG2, HeLa, and MCF-7. Several of these compounds displayed promising activities, with some showing higher levels of activity than the standard chemotherapeutic agent etoposide. nih.gov The study also noted that the introduction of electron-donating groups, such as methoxy groups, to the B-ring generally had a positive impact on cytotoxicity. nih.gov

Below is a table summarizing the cytotoxic activity of representative chalcone derivatives against various cancer cell lines.

| Chalcone Derivative | Cancer Cell Line | Activity | Reference |

| Chalcone 3 (chloro-substituted) | MCF-7 (Breast) | High | rasayanjournal.co.in |

| Chalcone 3 (chloro-substituted) | T47D (Breast) | High | rasayanjournal.co.in |

| Chalcone 4 (chloro-substituted) | HeLa (Cervical) | High | rasayanjournal.co.in |

| Chalcone 4 (chloro-substituted) | WiDr (Colorectal) | High | rasayanjournal.co.in |

| Licochalcone A | A549 (Lung) | Significant | nih.gov |

| Licochalcone A | H460 (Lung) | Significant | nih.gov |

| 2'-hydroxy-4',5'-dimethoxychalcone | Non-small cell lung cancer | Apoptosis-inducing | nih.gov |

Apoptosis Induction in Cancer Cells

A primary mechanism through which chalcones exert their anticancer effects is the induction of apoptosis, or programmed cell death. Various studies have demonstrated that chalcone derivatives can trigger apoptotic pathways in cancer cells.

For instance, a novel O-alkyl chalcone derivative was shown to selectively induce apoptosis in HeLa and HCT-116 colorectal carcinoma cells. nih.gov This induction of apoptosis was associated with the triggering of the mitochondrial intrinsic pathway, evidenced by a decrease in mitochondrial membrane potential and the release of cytochrome c. nih.gov Furthermore, the study observed an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.gov

Similarly, the chalcone derivative 2'-hydroxy-4',5'-dimethoxychalcone (HDMC) was found to induce apoptosis in human non-small cell lung cancer cells through the activation of the death receptor 5 (DR5) signaling pathway. nih.gov The study also implicated the generation of reactive oxygen species (ROS) in this process. nih.gov

In a study of methoxy- and fluoro-chalcone derivatives, several compounds were found to induce apoptosis in the human melanoma cell line A375, which was associated with the activation of caspase-3. nih.gov

Cell Cycle Arrest Mechanisms (e.g., G0/G1, G2/M Phase)

In addition to inducing apoptosis, chalcones can also inhibit cancer cell proliferation by causing cell cycle arrest at different phases, thereby preventing cell division.

A study on a novel O-alkyl chalcone derivative demonstrated its ability to induce G0/G1 cell cycle arrest in both HeLa and HCT-116 cancer cells. nih.gov Another chalcone, isolated from Chromolaena tacotana and identified as 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, also induced cell cycle arrest in the G0/G1 phase in breast cancer cells. mdpi.com

In contrast, other chalcone derivatives have been shown to cause arrest at the G2/M phase. Licochalcone A, for example, inhibited the growth of lung cancer cells by blocking cell cycle progression at the G2/M transition. nih.gov This was accompanied by a decrease in the expression of key cell cycle regulatory proteins such as Cyclin B1, Cdc2, and Cdc25C. nih.gov Similarly, certain methoxy- and fluoro-chalcone derivatives were found to induce cell cycle arrest at the S-G2/M phase in human melanoma cells. nih.gov

The table below summarizes the effects of different chalcone derivatives on the cell cycle of cancer cells.

| Chalcone Derivative | Cancer Cell Line | Cell Cycle Phase of Arrest | Reference |

| O-alkyl chalcone derivative | HeLa, HCT-116 | G0/G1 | nih.gov |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | Breast cancer cells | G0/G1 | mdpi.com |

| Licochalcone A | A549, H460 (Lung) | G2/M | nih.gov |

| Methoxy- and fluoro-chalcones | A375 (Melanoma) | S-G2/M | nih.gov |

Antioxidant Activity Investigations

Free Radical Scavenging Assays (e.g., DPPH)

Modulation of Endogenous Antioxidant Systems (e.g., Glutathione (B108866) Biosynthesis, Nrf2 Pathway Activation)

Chalcones can also exert antioxidant effects by modulating endogenous antioxidant defense systems. One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov

The electrophilic α,β-unsaturated carbonyl moiety present in the chalcone structure is thought to be a key feature for activating the Nrf2/ARE (Antioxidant Response Element) pathway. nih.govmdpi.com This activation can lead to the increased expression of Nrf2-dependent antioxidant genes, such as those involved in glutathione (GSH) biosynthesis. mdpi.com

For instance, certain chalcone derivatives have been identified as potent activators of Nrf2. nih.gov One study on 4-anilinoquinolinylchalcone derivatives identified a compound that significantly induced Nrf2 activity in HaCaT cells. nih.gov The proposed mechanism involves the accumulation of the Nrf2 protein, leading to the upregulation of Nrf2 target genes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC). nih.gov

The Keap1-Nrf2 system is a major regulator of cytoprotective gene expression in response to oxidative or electrophilic stress. nih.gov Chalcones, through a Michael addition reaction with cysteine residues on Keap1, can disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes. mdpi.com

Based on a comprehensive search of scientific literature, there is currently insufficient publicly available data on the specific chemical compound (E)-2-Chloro-3',4'-dimethoxychalcone to generate the requested article.

The searches conducted for its in vitro biological activities, including specific anti-inflammatory and antimicrobial effects as outlined, did not yield any research findings for this particular molecule. While the broader class of chalcones is known to exhibit a wide range of biological activities, the user's strict instruction to focus solely on "(E)-2-Chloro-3',4'-dimethoxychalcone" cannot be fulfilled without specific studies on this compound.

Therefore, it is not possible to provide an article with the requested detailed sections on:

Inhibition of pro-inflammatory mediators (TNF-α, IL-6)

Modulation of inflammatory enzyme pathways (COX-1, COX-2, β-Glucuronidase, iNOS)

NF-κB pathway modulation

Antibacterial efficacy

Antifungal efficacy

Generating content on these topics would require extrapolation from related but distinct molecules, which would not be scientifically accurate and would violate the specific constraints of the request. No peer-reviewed studies detailing the synthesis and subsequent biological evaluation of "(E)-2-Chloro-3',4'-dimethoxychalcone" were found to contain the necessary data for the outlined article.

Mechanistic Investigations of E 2 Chloro 3 ,4 Dimethoxychalcone S Biological Effects

Molecular Target Identification and Interaction Profiling

Direct molecular target identification for (E)-2-Chloro-3',4'-dimethoxychalcone is not well-established in current research. However, studies on structurally similar chalcones provide insights into potential protein interactions. The chalcone (B49325) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.

Molecular docking studies on a series of chloro-substituted chalcones have suggested potential interactions with the Epidermal Growth Factor Receptor (EGFR) . These in silico analyses indicate that the carbonyl group of the chalcone scaffold is a key feature for this interaction, and the presence of methoxy (B1213986) groups can enhance the binding affinity. While these studies did not specifically analyze the (E)-2-Chloro-3',4'-dimethoxychalcone isomer, they provide a strong rationale for investigating EGFR as a potential molecular target.

Chalcones are known to interact with various other proteins, and the specific substitution pattern of (E)-2-Chloro-3',4'-dimethoxychalcone, featuring a chloro group on one aromatic ring and two methoxy groups on the other, likely dictates its unique interaction profile. The α,β-unsaturated ketone moiety is a common feature in chalcones that can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues in target proteins.

Cellular Pathway Modulation (e.g., Mitochondrial Apoptosis Pathways, Signaling Pathways)

Specific studies detailing the modulation of cellular pathways by (E)-2-Chloro-3',4'-dimethoxychalcone are limited. However, research on related chalcone derivatives offers a framework for its potential effects.

Mitochondrial Apoptosis Pathways: Many chalcone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial or intrinsic pathway. This typically involves the disruption of the mitochondrial membrane potential and the regulation of the Bcl-2 family of proteins. For instance, other chalcones have been observed to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. While direct evidence for (E)-2-Chloro-3',4'-dimethoxychalcone is not available, its structural similarity to other apoptosis-inducing chalcones suggests it may act through a similar mechanism.

Signaling Pathways: Chalcones are known to modulate various signaling pathways involved in cell proliferation, inflammation, and survival. Key pathways that are often affected include:

NF-κB (Nuclear Factor kappa B) Signaling Pathway: This pathway is crucial in regulating inflammatory responses and cell survival. Several chalcones have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathway, which includes kinases like ERK, JNK, and p38, is involved in a wide range of cellular processes. Different chalcones have been shown to either activate or inhibit components of this pathway, leading to varied cellular outcomes.

Enzyme Inhibition Studies (e.g., Kinases, other relevant enzymes implicated in disease pathways)

Direct enzyme inhibition studies for (E)-2-Chloro-3',4'-dimethoxychalcone are not prominently featured in the current scientific literature. However, based on the activities of other chalcones, several enzyme classes represent potential targets.

Kinases: As mentioned, EGFR, a receptor tyrosine kinase, is a potential target. The ability of chalcones to inhibit various kinases is a well-documented area of research.

Other Relevant Enzymes:

Cyclooxygenases (COX) and Lipoxygenases (LOX): These enzymes are key players in the inflammatory process, responsible for the production of prostaglandins (B1171923) and leukotrienes. Numerous chalcone derivatives have demonstrated inhibitory activity against COX-1, COX-2, and 5-LOX.

Phosphodiesterases (PDEs): Certain chalcone derivatives have been investigated as inhibitors of PDEs, which are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP.

The table below summarizes the potential, though not directly confirmed, biological activities of (E)-2-Chloro-3',4'-dimethoxychalcone based on studies of structurally related compounds.

| Biological Activity | Potential Molecular Targets/Pathways |

| Anticancer | EGFR, Mitochondrial Apoptosis Pathway (Bcl-2 family) |

| Anti-inflammatory | NF-κB, MAPK, COX, LOX |

| Enzyme Inhibition | Kinases (e.g., EGFR), COX, LOX, PDEs |

Chemical Reactivity and Derivatization Strategies for E 2 Chloro 3 ,4 Dimethoxychalcone

Oxidation and Reduction Reactions of the Chalcone (B49325) Scaffold

The chalcone scaffold of (E)-2-Chloro-3',4'-dimethoxychalcone possesses two primary sites susceptible to oxidation and reduction: the α,β-unsaturated ketone system and the aromatic rings.

The α,β-unsaturated ketone is readily reduced. Catalytic hydrogenation, for instance, can lead to the saturation of the carbon-carbon double bond to yield a dihydrochalcone (B1670589), or further reduction of the carbonyl group to a secondary alcohol. The choice of reducing agent and reaction conditions dictates the final product.

The oxidation of the chalcone scaffold can be more complex. Strong oxidizing agents can lead to the cleavage of the double bond. However, more controlled oxidation can occur. For example, oxidation of the precursor, 2-Chloro-3,4-dimethoxybenzaldehyde, can yield 2-Chloro-3,4-dimethoxybenzoic acid. While specific studies on the direct oxidation of (E)-2-Chloro-3',4'-dimethoxychalcone are not extensively documented, the reactivity of its aldehyde precursor provides insight into the potential oxidative pathways of the B-ring under certain conditions.

| Reaction Type | Reagent/Condition | Potential Product |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 2-Chloro-3',4'-dimethoxydihydrochalcone |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | 1-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Potential cleavage of the C=C bond |

| Oxidation of Precursor | Oxidizing agent on 2-Chloro-3,4-dimethoxybenzaldehyde | 2-Chloro-3,4-dimethoxybenzoic acid |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two aromatic rings of (E)-2-Chloro-3',4'-dimethoxychalcone exhibit different reactivities towards electrophilic and nucleophilic substitution reactions due to their distinct substituents.

The B-ring , bearing two electron-donating methoxy (B1213986) groups at the 3' and 4' positions, is activated towards electrophilic aromatic substitution . These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The most likely position for substitution would be the 5'-position, which is ortho to the 4'-methoxy group and para to the 3'-methoxy group, and to a lesser extent, the 2'-position.

Conversely, the A-ring , substituted with an electron-withdrawing chloro group and the carbonyl function of the chalcone, is deactivated towards electrophilic substitution. However, this deactivation makes it more susceptible to nucleophilic aromatic substitution , particularly at the carbon atom bearing the chlorine. Strong nucleophiles can displace the chloride ion, especially under forcing conditions. The chlorine atom at the 2-position makes the aromatic ring electron-deficient, facilitating attack by nucleophiles.

| Ring | Reaction Type | Directing Effect of Substituents | Potential Reaction |

| A-ring (2-Chloro substituted) | Nucleophilic Aromatic Substitution | Chloro group is a leaving group; carbonyl group is deactivating. | Displacement of the chloro group by a nucleophile (e.g., -OH, -NH₂, -OR). |

| B-ring (3',4'-Dimethoxy substituted) | Electrophilic Aromatic Substitution | Methoxy groups are activating and ortho, para-directing. | Nitration, halogenation, Friedel-Crafts acylation/alkylation at the 5' or 2' position. |

Synthesis of Novel Heterocyclic Derivatives from (E)-2-Chloro-3',4'-dimethoxychalcone Precursors

The α,β-unsaturated ketone moiety of chalcones is an excellent Michael acceptor, making them versatile precursors for the synthesis of a wide range of heterocyclic compounds through cyclocondensation reactions.

Pyrazolines: These nitrogen-containing five-membered heterocycles are commonly synthesized from chalcones through their reaction with hydrazine (B178648) derivatives. researchgate.netfayoum.edu.eg In a typical reaction, (E)-2-Chloro-3',4'-dimethoxychalcone would be refluxed with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or acetic acid. researchgate.net The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the corresponding pyrazoline. The use of substituted hydrazines, such as phenylhydrazine, would result in N-substituted pyrazolines. fayoum.edu.eg

Isoxazoles: The synthesis of isoxazoles from chalcones is generally achieved by reacting the chalcone with hydroxylamine (B1172632) hydrochloride. rasayanjournal.co.inbhu.ac.in The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium acetate (B1210297), in an alcoholic solvent. rasayanjournal.co.inbhu.ac.in The hydroxylamine adds to the α,β-unsaturated system, and subsequent cyclization and dehydration afford the isoxazole (B147169) ring. This method provides a direct route to 3,5-disubstituted isoxazoles.

| Target Heterocycle | Reagent | General Reaction Conditions |

| Pyrazoline | Hydrazine hydrate (H₂NNH₂·H₂O) | Reflux in ethanol or acetic acid researchgate.net |

| N-Phenylpyrazoline | Phenylhydrazine (PhNHNH₂) | Reflux in a suitable solvent fayoum.edu.eg |

| Isoxazole | Hydroxylamine hydrochloride (NH₂OH·HCl) | Reflux in ethanol with a base (e.g., KOH) bhu.ac.in |

Pyrimidines: Pyrimidine derivatives can be synthesized from chalcones by reacting them with compounds containing an N-C-N fragment, such as urea (B33335) or guanidine (B92328), in the presence of a base. For instance, the reaction of (E)-2-Chloro-3',4'-dimethoxychalcone with guanidine hydrochloride in the presence of a base like sodium ethoxide in ethanol would be expected to yield a 2-amino-4,6-diarylpyrimidine. The reaction involves Michael addition followed by cyclocondensation. Studies have reported the synthesis of various substituted pyrimidines from chalcones, highlighting the versatility of this approach. lp.edu.uakau.edu.sa

Pyridines: Substituted pyridines can be prepared from chalcones through various synthetic strategies. A common method involves the reaction of the chalcone with a compound containing an active methylene (B1212753) group and an ammonia (B1221849) source. rasayanjournal.co.inresearchgate.net For example, reacting (E)-2-Chloro-3',4'-dimethoxychalcone with malononitrile (B47326) and ammonium (B1175870) acetate in a refluxing solvent like ethanol is a well-established route to 2-amino-3-cyano-4,6-diarylpyridines. rasayanjournal.co.inbhu.ac.in The reaction proceeds via a series of condensations and cyclization steps.

| Target Heterocycle | Reagents | General Reaction Conditions |

| 2-Aminopyrimidine | Guanidine hydrochloride, Base (e.g., NaOEt) | Reflux in ethanol |

| 2-Amino-3-cyanopyridine | Malononitrile, Ammonium acetate | Reflux in ethanol rasayanjournal.co.inbhu.ac.in |

Future Research Directions and Potential Academic Applications

Design and Synthesis of Advanced Analogs with Enhanced In Vitro Biological Profiles

The synthesis of (E)-2-Chloro-3',4'-dimethoxychalcone would likely proceed via a Claisen-Schmidt condensation, a common method for preparing chalcones. aip.org This involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). For the target compound, this would involve the reaction of 2-chloroacetophenone (B165298) with 3,4-dimethoxybenzaldehyde.

Future research should focus on creating a library of analogs to establish a comprehensive structure-activity relationship (SAR). Modifications could be systematically introduced to both aromatic rings and the α,β-unsaturated system.

Potential Modifications for SAR Studies:

| Ring/Linker | Position of Substitution | Type of Substituent | Rationale |

| A-Ring (from acetophenone) | C-3', C-4', C-5', C-6' | - Electron-donating groups (e.g., -OH, -OCH3) - Electron-withdrawing groups (e.g., -F, -CF3, -NO2) - Halogens (e.g., -F, -Br, -I) | To probe the electronic and steric requirements for activity. The position and nature of the substituent on this ring can significantly influence biological activity. nih.gov |

| B-Ring (from benzaldehyde) | C-2, C-5, C-6 | - Additional methoxy (B1213986) or hydroxyl groups - Replacement of methoxy with other alkoxy groups - Introduction of heterocyclic rings | To explore the impact of substitution patterns on the B-ring, which is known to be crucial for the activity of many chalcones. mdpi.com |

| α,β-Unsaturated Linker | α or β position | - Alkyl or aryl substitutions | To investigate the role of the linker in target binding and overall molecular conformation. |

The synthesized analogs would then be subjected to a battery of in vitro biological assays to evaluate their efficacy. For instance, based on the known anticancer properties of many chalcones, these new compounds could be screened against a panel of cancer cell lines. nih.gov The goal would be to identify analogs with improved potency and selectivity compared to the parent compound and other known chalcone (B49325) derivatives.

Exploration of Novel Biological Activities in Non-Clinical Models

While the anticancer potential of chalcones is widely studied, the specific biological profile of (E)-2-Chloro-3',4'-dimethoxychalcone is not well-defined. Research on related compounds suggests several promising avenues for investigation in non-clinical models.

Potential Biological Activities for Investigation:

| Biological Activity | Rationale Based on Related Compounds | Potential Non-Clinical Models |

| Anti-inflammatory | Chalcones are known to possess anti-inflammatory properties. For example, 4-dimethylamino-3',4'-dimethoxychalcone has been shown to inhibit inducible nitric oxide synthase (iNOS) expression. nih.gov Other chalcone derivatives have also demonstrated anti-inflammatory effects. nih.gov | - Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) to measure inflammatory mediators like NO, TNF-α, and IL-6. - Animal models of inflammation, such as carrageenan-induced paw edema in rodents. |

| Anticancer | The presence of a chloro substituent on one ring and methoxy groups on the other is a feature of some anticancer chalcones. rasayanjournal.co.in Studies on 2',5'-dimethoxychalcone derivatives have shown significant cytotoxic effects against human cancer cell lines. nih.gov | - A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate). - Xenograft models in immunocompromised mice to evaluate in vivo tumor growth inhibition. |

| Neuroprotective | 3,4-Dimethoxychalcone has been identified as a caloric restriction mimetic that can enhance autophagy and alleviate pyroptosis and necroptosis in a model of spinal cord injury. nih.gov | - Neuronal cell cultures subjected to oxidative stress or other insults. - Animal models of neurodegenerative diseases (e.g., Parkinson's or Alzheimer's disease) or acute neuronal injury. |

| Antimicrobial | Chalcones have been reported to have antibacterial and antifungal activities. adipogen.com The substitution pattern can influence the spectrum and potency of this activity. researchgate.net | - A panel of clinically relevant bacterial and fungal strains, including drug-resistant isolates. - In vitro assays to determine minimum inhibitory concentrations (MIC). |

Integration with Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds by screening small chemical fragments that bind to a biological target. The chalcone scaffold is well-suited for FBDD due to its relatively simple structure and synthetic accessibility. nih.gov

(E)-2-Chloro-3',4'-dimethoxychalcone can be considered as a starting point for FBDD. The 2-chlorophenyl and 3,4-dimethoxyphenyl moieties can be viewed as individual fragments. These, and other related fragments, could be screened against a target of interest. Once hits are identified, they can be linked together or grown to generate more potent and selective ligands. This approach allows for a more rational exploration of chemical space around the chalcone core.

Application in Chemical Biology Tools and Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. (E)-2-Chloro-3',4'-dimethoxychalcone and its derivatives could be developed into such probes. For example, a fluorescent tag could be incorporated into the chalcone structure to allow for visualization of its subcellular localization or its interaction with target proteins.

Alternatively, the chalcone could be functionalized with a reactive group to create an activity-based probe for identifying its molecular targets through covalent labeling. Another approach is to attach a biotin (B1667282) tag for pull-down experiments to identify binding partners. The development of such probes would be invaluable for elucidating the mechanism of action of this class of compounds.

Q & A

Q. What spectroscopic techniques are most reliable for characterizing (E)-2-chloro-3',4'-dimethoxychalcone?

UV-Vis spectroscopy is a foundational method for chalcone characterization. For example, substituted chalcones exhibit distinct absorption bands (Band I: ~317–344 nm, Band II: ~290–298 nm) depending on methoxy and hydroxyl group positions . Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) stretches (~1650 cm⁻¹) and aromatic C–H bending .

Q. How can synthetic routes for (E)-2-chloro-3',4'-dimethoxychalcone be optimized?

Claisen-Schmidt condensation is the standard method, using a base (e.g., NaOH) to catalyze the reaction between 2-chloroacetophenone and 3,4-dimethoxybenzaldehyde. Key parameters include:

- Solvent selection (ethanol or methanol for polarity control).

- Temperature (60–80°C to balance reaction rate and byproduct formation).

- Stoichiometric ratios (1:1.2 ketone:aldehyde to drive completion).

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>70%) and purity .

Q. What are the primary challenges in isolating (E)-2-chloro-3',4'-dimethoxychalcone from reaction mixtures?

Byproducts like Z-isomers or unreacted precursors require careful separation. Thin-layer chromatography (TLC) with UV detection (Rf ~0.5 in 7:3 hexane:ethyl acetate) is used for preliminary monitoring. Recrystallization in ethanol removes polar impurities, while HPLC (C18 column, acetonitrile/water mobile phase) resolves stereoisomers .

Advanced Research Questions

Q. How do substituent positions influence the bioactivity of (E)-2-chloro-3',4'-dimethoxychalcone?

Methoxy groups at 3' and 4' positions enhance lipophilicity, improving membrane permeability in cellular assays. The chloro substituent at position 2 increases electrophilicity, potentially enhancing interactions with biological targets (e.g., enzymes or receptors). Comparative studies with analogs (e.g., 2',4'-dihydroxy-6'-methoxychalcone) show that hydroxyl groups reduce activity due to increased polarity .

Q. How should researchers address discrepancies in UV spectral data for methoxy-substituted chalcones?

Band II absence in some chalcones (e.g., 2',5'-dihydroxy-3',4',6'-trimethoxychalcone) may result from steric hindrance or conjugation disruption. Advanced analysis includes:

Q. What experimental designs are optimal for evaluating anti-inflammatory activity?

- In vitro: Use LPS-induced RAW 264.7 macrophages to measure NO inhibition (IC50 values).

- Pathway analysis: Western blotting for NF-κB and COX-2 expression.

- Dose-response curves: Test concentrations from 1–100 µM, with dexamethasone as a positive control.

Contradictory results (e.g., cytotoxicity at >50 µM) require validation via MTT assays .

Q. How can LC-MS/MS methodologies be tailored for quantifying (E)-2-chloro-3',4'-dimethoxychalcone in biological matrices?

- Ionization: Electrospray ionization (ESI) in positive mode for better adduct formation ([M+H]+).

- Fragmentation: Optimize collision energy (20–35 eV) to generate diagnostic ions (e.g., m/z 151 for the chloro-substituted ring).

- Validation: Include matrix-matched calibration (plasma/serum) and assess recovery rates (85–115%) .

Q. What strategies mitigate degradation during long-term storage of (E)-2-chloro-3',4'-dimethoxychalcone?

- Solid state: Store at -20°C in amber vials under argon to prevent oxidation.

- Solution phase: Use DMSO as a cryoprotectant at -80°C (≤1 year stability).

- Degradation monitoring: Periodic HPLC analysis (peak area deviation <5%) .

Methodological Considerations

- Structural elucidation: Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for overlapping methoxy signals .

- Data interpretation: Use cheminformatics tools (e.g., ChemDraw, Gaussian) to model steric effects and electronic environments .

- Reproducibility: Document solvent lot numbers and humidity levels, as trace water can alter reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.